An In-Depth Technical Guide to 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of the heterocyclic compound 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid. This molecule incorporates a thiazole-5-carboxylic acid scaffold, a privileged structure in medicinal chemistry, functionalized with a piperidine moiety at the 2-position. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed protocols and theoretical characterization to facilitate further investigation and application of this compound.
Introduction
The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a carboxylic acid group at the 5-position of the thiazole ring provides a handle for further derivatization, such as amide bond formation, which is a common strategy in the development of new therapeutic agents. Furthermore, the 2-amino-thiazole substructure is a cornerstone for the synthesis of many bioactive molecules.[1] This guide focuses on a specific derivative, 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid, which combines the thiazole core with a saturated piperidine ring, a common fragment in many pharmaceuticals that can influence solubility, metabolic stability, and receptor binding.
This document will detail the known and predicted physicochemical properties of the title compound, a proposed synthetic route for its preparation, and a discussion of its potential reactivity and applications based on the established chemistry of related compounds.
Physicochemical Properties
The physicochemical properties of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid are summarized in the table below. It is important to note that while some data is available from chemical suppliers, many of the properties are predicted through computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂S | --- |
| Molecular Weight | 212.27 g/mol | --- |
| Appearance | Pale brown powder | Predicted |
| Boiling Point | 404.8 ± 37.0 °C | Predicted |
| Density | 1.352 ± 0.06 g/cm³ | Predicted |
| pKa | 2.43 ± 0.10 | Predicted |
| Form | Solid | --- |
Structure:
Caption: Chemical structure of 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Proposed Synthesis
A plausible synthetic route to 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid involves a two-step process starting from commercially available ethyl 2-bromothiazole-5-carboxylate. This method is based on established procedures for the synthesis of related 2-aminothiazole derivatives.[5][6][7]
Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate
This step involves a nucleophilic aromatic substitution reaction where piperidine displaces the bromide at the 2-position of the thiazole ring.
Step 2: Hydrolysis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate
The ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Caption: Proposed synthetic workflow for 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Experimental Protocol
Materials and Equipment:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate
-
In a round-bottom flask, dissolve ethyl 2-bromothiazole-5-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
To this stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate
-
Dissolve the purified ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature overnight, or gently heat to 40-50 °C for a few hours to expedite the reaction. Monitor the hydrolysis by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid.
-
A precipitate should form upon acidification. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Analytical Characterization (Hypothetical Data)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons and the lone proton on the thiazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Thiazole C4-H |
| ~3.6-3.8 | m | 4H | Piperidine α-CH₂ (adjacent to N) |
| ~1.6-1.8 | m | 6H | Piperidine β,γ-CH₂ |
| ~12-13 | br s | 1H | Carboxylic acid -OH |
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carboxylic acid C=O |
| ~165-170 | Thiazole C2 (attached to piperidine) |
| ~140-145 | Thiazole C4 |
| ~120-125 | Thiazole C5 |
| ~50 | Piperidine α-C (adjacent to N) |
| ~25-27 | Piperidine β-C |
| ~23-25 | Piperidine γ-C |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions from the carboxylic acid and the heterocyclic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600-1450 | Medium-Strong | C=N and C=C stretching (thiazole ring) |
| ~1300-1100 | Medium | C-N and C-S stretching |
Mass Spectrometry
Mass spectral analysis would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 212 | [M]⁺, Molecular ion |
| 167 | [M - COOH]⁺ |
| 84 | [Piperidine]⁺ fragment |
Reactivity and Stability
Reactivity:
-
Carboxylic Acid Group: The carboxylic acid functionality is the primary site for further chemical modifications. It can undergo standard reactions such as esterification, amide bond formation (e.g., using coupling reagents like HATU or EDC), and reduction to the corresponding alcohol.
-
Thiazole Ring: The thiazole ring is generally stable to a range of reaction conditions. Electrophilic substitution on the thiazole ring is possible, though the electron-donating piperidine group and the electron-withdrawing carboxylic acid group will influence the regioselectivity.
-
Piperidine Ring: The piperidine nitrogen is a tertiary amine and is generally unreactive under neutral or basic conditions. Under strongly acidic conditions, it can be protonated.
Stability:
The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry, and dark place is recommended to prevent potential degradation. As with many carboxylic acids, decarboxylation could potentially occur at elevated temperatures.
Potential Applications in Drug Discovery
The 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[2][3][4][8] Derivatives have been investigated for their potential as:
-
Anticancer Agents: Many thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The thiazole nucleus is present in several antibacterial and antifungal compounds.
-
Anti-inflammatory Agents: Some thiazole derivatives have shown potent anti-inflammatory properties.
The title compound, 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid, serves as a valuable building block for the synthesis of compound libraries for screening against these and other biological targets. The carboxylic acid moiety allows for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).
Safety and Handling
Reactant Safety:
-
Ethyl 2-bromothiazole-5-carboxylate: This compound is a skin sensitizer and should be handled with care.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[11][12][13][14][15] It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.[12]
Product Safety:
While specific toxicity data for 2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid is not available, it should be handled with the standard precautions for a novel chemical compound. Assume it may be an irritant and potentially harmful if ingested or inhaled. Use appropriate PPE during handling.
Conclusion
2-(Piperidin-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted properties, a detailed, plausible synthetic protocol, and a discussion of its potential applications. While experimental data for this specific molecule is limited in the public domain, the information presented here, based on the well-established chemistry of its constituent moieties, provides a solid foundation for researchers to synthesize, characterize, and explore the biological activities of this and related compounds.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar 7;26(5):1449.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
- Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters. 1988;21(8):795-807.
-
Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Taylor & Francis Online. [Link]
- Piperidine - SAFETY D
- Understanding Piperidine: Properties, Uses, and Safety Precautions.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
- Essential Safety and Logistical Information for Handling Piperidine-3-carbothioamide. Benchchem.
- Piperidine - SAFETY DATA SHEET. Fisher Scientific. Mar 16, 2023.
- Safety Data Sheet: Piperidine. Carl ROTH. Mar 31, 2025.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
- Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
-
Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. accedaCRIS. [Link]
- Safety d
- Ethyl 2-bromothiazole-5-carboxyl
- Ethyl 2-bromothiazole-5-carboxylate - SAFETY DATA SHEET. Fisher Scientific. Mar 31, 2024.
- Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole = Estudio infrarrojo de l. accedaCRIS.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
- SAFETY DATA SHEET. Fisher Scientific. May 1, 2025.
- SAFETY D
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
- ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The...
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Unknown Source.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles.
- Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Chemical shifts. Unknown Source.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Dec 6, 2018.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Oct 7, 2022.
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
- Ethyl 2-aminothiazole-5-carboxyl
- Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins.
- Ethyl 2-aminothiazole-5-carboxylate | Biochemical Reagent. MedChemExpress.
- Synthesis of ethyl 2-benzoyloxymethyl-thiazole-5-carboxyl
- Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem.
- Ethyl 2-aminothiazole-5-carboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. carlroth.com [carlroth.com]
